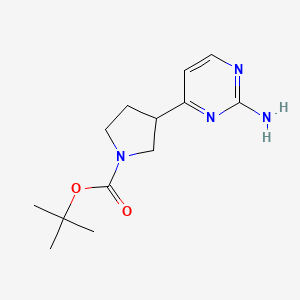

Tert-butyl 3-(2-aminopyrimidin-4-YL)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a 2-aminopyrimidine substituent at the 3-position of the pyrrolidine ring. This structure is commonly utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name |

tert-butyl 3-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-5-9(8-17)10-4-6-15-11(14)16-10/h4,6,9H,5,7-8H2,1-3H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPKSNCSNPAJDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=NC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-1-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Tert-butyl 3-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The compound is compared below with structurally analogous pyrrolidine- and piperidine-carboxylates, highlighting substituent differences, molecular properties, and synthetic applications.

Key Research Findings

- Enzyme Modulation : Tert-butyl-containing antioxidants (e.g., BHA) elevate glutathione S-transferase activity, suggesting derivatives of the target compound may influence detoxification pathways .

- Biological Activity: The 2-aminopyrimidine motif is prevalent in kinase inhibitors (e.g., EGFR, ALK), where the amino group forms critical hydrogen bonds with ATP-binding pockets .

- Synthetic Utility : Brominated intermediates (e.g., in ) enable diversification via cross-coupling, while nitro groups () facilitate reduction to amines for further functionalization.

Biological Activity

Tert-butyl 3-(2-aminopyrimidin-4-YL)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a tert-butyl group, a pyrrolidine ring, and an aminopyrimidine moiety. Its molecular formula is with a molecular weight of approximately 248.33 g/mol. The presence of the amino and carboxylate functional groups enhances its solubility and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and cyclin-dependent kinases (CDKs) .

- Receptor Modulation : The pyrimidine moiety may interact with receptors that regulate cell signaling pathways, potentially leading to antiproliferative effects .

Biological Activity Overview

Research indicates that this compound exhibits promising anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, showing potential in inhibiting tumor growth.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| This compound | Structure | Anticancer activity; inhibits MMPs | |

| Tert-butyl 3-(5-chloropyrimidin-2-ylamino)pyrrolidine-1-carboxylate | Structure | Antimicrobial properties; kinase inhibition | |

| Tert-butyl 2-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate | Structure | Anticancer; enzyme inhibition |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound, researchers found that the compound significantly inhibited the proliferation of human cancer cell lines. The IC50 values indicated potent activity comparable to established chemotherapeutic agents.

Case Study 2: Enzyme Interaction

Further investigation into the enzyme inhibition properties revealed that this compound effectively blocked the activity of MMPs, which are critical in tumor metastasis. The binding affinity studies demonstrated strong interactions between the compound and the enzyme active sites, suggesting a mechanism for its anticancer effects .

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 3-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate, and what key reaction conditions should be considered?

Answer:

Synthesis typically involves coupling a pyrrolidine core with functionalized pyrimidine derivatives. Key steps include:

- Boc protection : Introduce the tert-butyloxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using Boc anhydride and a base like triethylamine in dichloromethane .

- Nucleophilic substitution : Couple the Boc-protected pyrrolidine with 2-aminopyrimidine-4-yl groups via SNAr (nucleophilic aromatic substitution) or Buchwald-Hartwig amination, requiring palladium catalysts and ligands .

- Purification : Use column chromatography (e.g., hexane/EtOAc gradients) or recrystallization to isolate the product .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Structural validation employs:

- NMR spectroscopy : 1H/13C NMR to confirm proton environments and carbon frameworks. For example, the Boc group’s tert-butyl protons appear as a singlet (~1.4 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation, use SHELX programs for single-crystal structure determination .

Advanced: What strategies resolve contradictory NMR data when characterizing derivatives of this compound?

Answer:

- 2D NMR techniques : Employ COSY, HSQC, and HMBC to assign overlapping signals and verify connectivity .

- Variable temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotamers) .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Advanced: How can computational modeling elucidate this compound’s interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes to enzymes/receptors .

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over time (e.g., GROMACS) to assess stability .

- QSAR studies : Correlate structural features (e.g., substituents on pyrimidine) with activity data to guide optimization .

Basic: What analytical methods are recommended for assessing purity?

Answer:

- HPLC/UPLC : Use C18 columns with UV detection (e.g., 254 nm) and compare retention times to standards .

- Elemental analysis : Confirm C, H, N composition within 0.4% of theoretical values .

- Melting point : A sharp range (e.g., 120–122°C) indicates high purity .

Advanced: How can reaction yields be optimized during Boc protection or coupling steps?

Answer:

- Catalyst screening : Test Pd catalysts (e.g., Pd2(dba)3) with ligands like XPhos for coupling efficiency .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity .

- Microwave-assisted synthesis : Reduce reaction times and improve yields via controlled heating .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks .

- Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How to troubleshoot failed coupling reactions during synthesis?

Answer:

- Moisture control : Ensure anhydrous conditions via molecular sieves or inert gas purging .

- Catalyst activation : Pre-mix catalysts with ligands (e.g., Pd with SPhos) to enhance reactivity .

- Alternative reagents : Substitute coupling agents (e.g., HATU instead of EDCI) if activation fails .

Advanced: What spectroscopic techniques differentiate regioisomers in pyrimidine derivatives?

Answer:

- NOESY NMR : Identify spatial proximity between pyrrolidine and pyrimidine protons .

- IR spectroscopy : Compare carbonyl stretches (Boc group ~1700 cm⁻¹) and amine vibrations .

- X-ray powder diffraction : Distinguish crystalline forms of regioisomers .

Basic: How to store this compound to ensure long-term stability?

Answer:

- Temperature : Store at –20°C under inert gas (Ar/N2) to prevent Boc group hydrolysis .

- Desiccants : Use silica gel or molecular sieves in storage vials to avoid moisture .

Advanced: What methodologies validate the compound’s biological activity in vitro?

Answer:

- Enzyme assays : Measure IC50 values against target kinases using fluorescence-based assays .

- Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in cell lines .

- Thermal shift assays : Monitor protein stabilization upon ligand binding via differential scanning fluorimetry .

Advanced: How to address low solubility in biological assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .

- Prodrug strategies : Introduce phosphate or acetate groups to enhance aqueous solubility .

Basic: What are the key steps for Boc deprotection in downstream applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.